molecular formula C15H17FN2O2 B5298642 1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5298642
M. Wt: 276.31 g/mol
InChI Key: VNSSPYNBMKAINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known by its chemical name, rufinamide. Rufinamide belongs to the class of antiepileptic drugs and is used to treat seizures associated with Lennox-Gastaut syndrome, a severe form of epilepsy that affects children and adults.

Mechanism of Action

The exact mechanism of action of rufinamide is not fully understood. However, it is believed to work by blocking sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that helps to regulate brain activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in the development of seizures.

Advantages and Limitations for Lab Experiments

Rufinamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the role of sodium channels in the brain. However, one limitation is that it is only effective in treating a specific type of epilepsy, which limits its usefulness in other areas of research.

Future Directions

There are a number of future directions for research on rufinamide. One area of interest is the development of new antiepileptic drugs that are based on the structure of rufinamide. Another area of interest is the use of rufinamide as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of rufinamide and its potential use in the treatment of other neurological disorders.

Synthesis Methods

Rufinamide is synthesized using a multi-step process that involves the reaction of cyclopentanone with nitromethane to form a nitroalkene intermediate. The nitroalkene is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-fluoroaniline to produce rufinamide.

Scientific Research Applications

Rufinamide has been extensively studied for its antiepileptic properties. It has been shown to be effective in reducing the frequency of seizures in patients with Lennox-Gastaut syndrome. In addition to its antiepileptic properties, rufinamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.

properties

IUPAC Name

1-cyclopentyl-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-10-5-7-11(8-6-10)17-13-9-14(19)18(15(13)20)12-3-1-2-4-12/h5-8,12-13,17H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSSPYNBMKAINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione

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